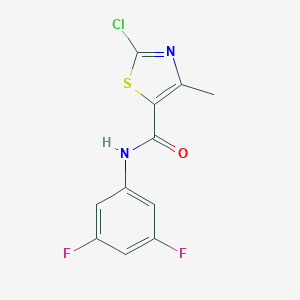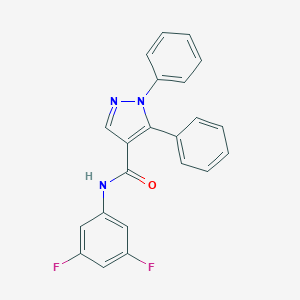![molecular formula C17H11F3N4S B287448 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287448.png)
6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazoles and has been found to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
The 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer.
In addition to its anticancer properties, this compound has also been found to exhibit antibacterial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has significant biochemical and physiological effects. It has been found to induce DNA damage and inhibit cell cycle progression in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a potent anticancer agent. It has also been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions. It also has a relatively short half-life, which can limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the major areas of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the development of new derivatives of this compound that may exhibit enhanced anticancer and antibacterial activities.
Furthermore, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This includes investigating its potential as a therapeutic agent for other diseases besides cancer, such as bacterial and fungal infections. Overall, the study of 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole holds great promise for the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the methods involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 2-bromo-1-benzyl-1H-1,2,4-triazole in the presence of copper powder and potassium carbonate. The resulting product is then treated with sulfur and sodium hydroxide to obtain the final compound.
properties
Product Name |
6-Benzyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C17H11F3N4S |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-benzyl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11F3N4S/c18-17(19,20)13-8-4-7-12(10-13)15-21-22-16-24(15)23-14(25-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |
InChI Key |
LDZPEVBRYNBDFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)








